N-pyrimidin-2-ylphenylalanine
Overview
Description
N-pyrimidin-2-ylphenylalanine is a compound that features a pyrimidine ring attached to a phenylalanine moiety. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body . The combination of pyrimidine and phenylalanine in a single molecule offers unique properties that make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
N-pyrimidin-2-ylphenylalanine is a derivative of phenylalanine that possesses a pyrimidine moiety at the ortho-position of its aromatic ring. Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
. This suggests that this compound may interact with these targets, leading to changes in their expression and activity.
Biochemical Pathways
These include antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant pathways .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolised, and excreted by the body . The ADME properties are affected by physicochemical properties of the drug, and other properties such as human behavior (e.g. food and drug intake) and genetics .
Result of Action
. This suggests that this compound may have similar effects, potentially leading to a reduction in inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-pyrimidin-2-ylphenylalanine typically involves the reaction of pyrimidine derivatives with phenylalanine or its analogs. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a pyrimidine derivative is reacted with a phenylalanine derivative in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-pyrimidin-2-ylphenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the phenylalanine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives.
Scientific Research Applications
N-pyrimidin-2-ylphenylalanine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme-substrate interactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil share the pyrimidine core and exhibit similar biological activities.
Phenylalanine Derivatives: Compounds such as N-acetylphenylalanine and phenylalanine methyl ester are structurally related to the phenylalanine moiety.
Uniqueness: N-pyrimidin-2-ylphenylalanine is unique due to the combination of the pyrimidine and phenylalanine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its individual components .
Properties
IUPAC Name |
3-phenyl-2-(pyrimidin-2-ylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12(18)11(9-10-5-2-1-3-6-10)16-13-14-7-4-8-15-13/h1-8,11H,9H2,(H,17,18)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJZYRZYVLZTQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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